molecular formula C21H20FNO4 B14991583 2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)acetamide

2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B14991583
M. Wt: 369.4 g/mol
InChI Key: WVHXWFMNYPWIEC-UHFFFAOYSA-N
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Description

2-(4-FLUOROPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of fluorophenoxy, furan-2-yl, and methoxyphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluorophenol with furan-2-carbaldehyde in the presence of a base to form an intermediate, which is then reacted with 4-methoxybenzylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-FLUOROPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-FLUOROPHENOXY)-1-(2-HYDROXY-4-METHOXYPHENYL)ETHANONE
  • (4-FLUOROPHENYL)(FURAN-2-YL)METHANOL

Uniqueness

Compared to similar compounds, 2-(4-FLUOROPHENOXY)-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE exhibits unique properties due to the presence of both furan and methoxyphenyl groups. These groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H20FNO4

Molecular Weight

369.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C21H20FNO4/c1-25-18-8-4-16(5-9-18)13-23(14-20-3-2-12-26-20)21(24)15-27-19-10-6-17(22)7-11-19/h2-12H,13-15H2,1H3

InChI Key

WVHXWFMNYPWIEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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